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Introduction
Ritonavir, an antiretroviral agent of the protease inhibitor class, has a well-documented role as

a potent inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also

known as MDR1 or ABCB1). This inhibition is a cornerstone of its use as a pharmacokinetic

enhancer, or "booster," in combination therapies, particularly for other HIV protease inhibitors.

By blocking P-gp-mediated efflux, ritonavir increases the intracellular concentration and

bioavailability of co-administered drugs that are P-gp substrates. This guide provides an in-

depth technical overview of the mechanisms and experimental evaluation of ritonavir's
interaction with P-glycoprotein, tailored for professionals in drug development and research.

Quantitative Analysis of Ritonavir's P-gp Inhibition
The inhibitory potency of ritonavir on P-glycoprotein has been quantified in numerous studies

using various in vitro models and P-gp substrates. The half-maximal inhibitory concentration

(IC50) is a key parameter used to express this potency. Below are tables summarizing the

quantitative data from several key studies.
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Cell Line P-gp Substrate Ritonavir IC50 Reference Study

Porcine Primary Brain

Capillary Endothelial

Cells

Saquinavir 0.2 µM [1]

DU-145DOC10

(Docetaxel-resistant

prostate cancer)

Docetaxel 10 µM

22Rv1DOC8

(Docetaxel-resistant

prostate cancer)

Docetaxel 32 µM

LS-180V (Intestinal

carcinoma)
Rhodamine 123

>10 µM (Chronic

exposure leads to P-

gp induction)

[2]

Table 1: IC50 Values of Ritonavir for P-glycoprotein Inhibition in Various Cell Lines.

Inhibitor Cell System P-gp Substrate IC50 / Ki
Reference

Study

Ritonavir
Porcine Brain

Endothelial Cells
Saquinavir IC50: 0.2 µM [1]

SDZ PSC 833

(Valspodar)

Porcine Brain

Endothelial Cells
Saquinavir IC50: 1.13 µM [1]

Verapamil LS-180V Cells Rhodamine 123
Effective at 100

µM
[2]

Ritonavir
Human Liver

Microsomes
ABT-378

Ki: 13 nM (for

CYP3A4

metabolism)

Table 2: Comparative Inhibitory Potency of Ritonavir and Other P-gp Modulators.

Molecular Mechanism of Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11230802/
https://pubmed.ncbi.nlm.nih.gov/11745741/
https://www.benchchem.com/product/b001064?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11230802/
https://pubmed.ncbi.nlm.nih.gov/11230802/
https://pubmed.ncbi.nlm.nih.gov/11745741/
https://www.benchchem.com/product/b001064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the precise molecular interactions between ritonavir and P-glycoprotein are still under

active investigation, the available evidence suggests a direct interaction with the transporter.

The mechanism is likely competitive or a mixed-mode of inhibition, where ritonavir binds to the

drug-binding pocket(s) of P-gp, thereby preventing the binding and/or translocation of other

substrates.

Recent cryo-electron microscopy (cryo-EM) studies of P-gp with other inhibitors have revealed

a large, polyspecific drug-binding cavity within the transmembrane domains (TMDs) with

multiple overlapping binding sites.[3][4][5] Although a co-crystal structure of ritonavir with P-gp

is not yet available, in silico molecular docking and dynamics simulations suggest that

ritonavir, like other HIV protease inhibitors, can be accommodated within this pocket.[6][7][8]

The binding is likely stabilized by a combination of hydrophobic interactions, hydrogen bonds,

and van der Waals forces with key amino acid residues within the TMDs.

The following diagram illustrates a hypothetical model of ritonavir's inhibitory action on P-

glycoprotein.
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Start

Seed P-gp overexpressing and parental cells in a 96-well plate

Incubate overnight

Prepare serial dilutions of Ritonavir and controls

Pre-incubate cells with compounds (15-30 min)

Add Calcein-AM (0.25-1 µM)

Incubate in the dark (15-60 min)

Wash cells with ice-cold PBS

Measure fluorescence (Plate reader or Flow cytometer)

Analyze data and calculate IC50

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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